molecular formula C13H14ClN3O2 B1671749 Imepitoin CAS No. 188116-07-6

Imepitoin

Katalognummer: B1671749
CAS-Nummer: 188116-07-6
Molekulargewicht: 279.72 g/mol
InChI-Schlüssel: IQHYCZKIFIHTAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imepitoin ist eine chemische Verbindung, die hauptsächlich als Antikonvulsivum in der Veterinärmedizin verwendet wird. Es ist bekannt für seine Fähigkeit, Epilepsie bei Hunden zu behandeln und hat anxiolytische Wirkungen. This compound wurde ursprünglich für die Anwendung beim Menschen entwickelt, aber aufgrund ungünstiger metabolischer Unterschiede zwischen Rauchern und Nichtrauchern wurde seine Entwicklung für die Anwendung beim Menschen eingestellt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch Reaktion von 4-Chloranilin, Chloressigsäure und Harnstoff in Gegenwart eines apolaren oder schwach polaren aprotischen Lösungsmittels wie Xylol synthetisiert werden. Das resultierende Zwischenprodukt, 1-(4-Chlorphenyl)imidazolidin-2,4-dion, wird dann mit Morpholin in Gegenwart von Morpholinhydrochlorid umgesetzt. Das Endprodukt wird durch Kristallisation aus Dimethylsulfoxid und Methanol erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt dem gleichen Syntheseweg, ist aber für höhere Ausbeuten und Kosteneffizienz optimiert. Der Prozess beinhaltet die effiziente Herstellung des Zwischenprodukts, gefolgt von der Kondensation mit Morpholin und der abschließenden Umkristallisation .

Wissenschaftliche Forschungsanwendungen

Imepitoin hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: this compound wird aufgrund seiner einzigartigen chemischen Eigenschaften und potenziellen Modifikationen untersucht, um seine Wirksamkeit zu verbessern.

    Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf Neurotransmitterrezeptoren und seine potenzielle Verwendung bei der Behandlung neurologischer Erkrankungen.

    Medizin: this compound wird hauptsächlich zur Behandlung von Epilepsie und Angstzuständen bei Hunden eingesetzt. Seine potenzielle Anwendung beim Menschen wird ebenfalls untersucht.

    Industrie: Die Synthese- und Produktionsmethoden von this compound sind von Interesse für die Entwicklung kostengünstiger Herstellungsverfahren.

Wirkmechanismus

This compound wirkt als partieller Agonist der Benzodiazepin-Stelle des Gamma-Aminobuttersäure-A-Rezeptors. Es bindet an diese Stelle mit geringerer intrinsischer Wirksamkeit im Vergleich zu vollen Agonisten wie Diazepam. This compound blockiert auch spannungsgesteuerte Kalziumkanäle in dosisabhängiger Weise, was zu seinen antikonvulsiven und anxiolytischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Imepitoin’s primary target is the benzodiazepine site of the gamma-aminobutyric acid A (GABAA) receptor . GABAA receptors are inhibitory neurotransmitters that reduce electrical activity in the brain .

Mode of Action

This compound acts as a low-affinity partial agonist at the benzodiazepine site of the GABAA receptor . As a partial agonist, it binds to activate the receptor, but only at partial efficacy relative to full agonists like diazepam and clonazepam . It also blocks voltage-gated calcium channels in a dose-dependent manner and may stimulate the barbiturate binding site of the GABAA receptor .

Biochemical Pathways

The activation of the GABAA receptor by this compound stimulates inhibition of activity, which can counteract the excitatory effects of the amino acid glutamate . Glutamate spikes have been implicated in stroke, idiopathic epilepsy affecting the hippocampus and frontal cortex in humans, rodents, and cats, and behavioral pathologies involving impulsive components .

Pharmacokinetics

This compound is rapidly absorbed with peak concentration reached after 0.5–2 hours under fasting conditions . It crosses the blood-brain barrier without the involvement of active transport or active clearance, resulting in immediate equilibrium between plasma and brain .

Result of Action

This compound’s action results in a broad spectrum of anticonvulsant activity in diverse seizure and epilepsy models . It has been shown to reduce anxiety during noise-related events in dogs when given at 30 mg/kg orally twice a day .

Biochemische Analyse

Biochemical Properties

Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . By binding to this site, it acts as a positive allosteric modulator of GABA, leading to increased chloride channel opening frequency, increased chloride influx, and consequently, to increased hyperpolarization of the membrane and thus inhibition of the postsynaptic neuron .

Cellular Effects

This compound partially activates the receptors for the neurotransmitter GABA, a substance that reduces electrical activity in the brain . By activating its receptors, this compound increases GABA’s effects and helps to prevent seizures . This compound also has a weak blocking effect on calcium channels, which are pores that let calcium move into the nerve cells allowing electrical impulses to be transmitted between nerve cells . This may also help in controlling seizures.

Molecular Mechanism

This compound acts as a low-affinity partial agonist of the benzodiazepine site of the GABA A receptor . It is the first partial agonist to be approved for the treatment of epilepsy . The drug also dose-dependently blocks voltage-gated calcium channels .

Temporal Effects in Laboratory Settings

This compound has been shown to display a broad spectrum of anticonvulsant activity in diverse seizure and epilepsy models at tolerable doses . As expected from its mechanism of action, it lacked tolerance and abuse liability in rodent and primate models .

Dosage Effects in Animal Models

Treatment with this compound should be started at a dose of 10 mg per kg bodyweight twice a day . If seizures are not adequately controlled after one week, the dose may be increased by 50 – 100% at a time, to a maximum of 30 mg per kg bodyweight twice a day .

Metabolic Pathways

The initial step of the metabolic degradation of this compound involved hydroxylation of the morpholine ring, and this step is catalyzed by CYP1A1 and, with tenfold less capacity, by CYP1A2 . This compound is extensively metabolized in the liver prior to elimination .

Transport and Distribution

This compound has a relatively high volume of distribution (579 to 1548 ml/kg) . The in-vivo plasma protein binding of this compound in dogs is low (60 to 70%) . No interaction with highly protein-bound compounds is therefore expected .

Subcellular Localization

This compound crosses the blood-brain barrier without involvement of active transport or active clearance, resulting in immediate equilibrium between plasma and brain . Here it acts as a low-affinity partial agonist of the benzodiazepine receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Imepitoin can be synthesized by reacting 4-chloroaniline, chloroacetic acid, and urea in the presence of an apolar or weakly polar aprotic solvent such as xylene. The resulting intermediate, 1-(4-chlorophenyl)imidazolidine-2,4-dione, is then reacted with morpholine in the presence of morpholine hydrochloride. The final product is obtained through crystallization from dimethyl sulphoxide and methanol .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for higher yields and cost efficiency. The process involves efficient preparation of the intermediate followed by condensation with morpholine and final recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Imepitoin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

    Reduktion: Reduktionsreaktionen können die chemische Struktur von this compound verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

    Substitution: Verschiedene Reagenzien, einschließlich Halogene und Nukleophile, können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte this compound-Verbindungen erzeugen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Diazepam: Ein voller Agonist der Benzodiazepin-Stelle mit höherer Wirksamkeit.

    Clonazepam: Ein weiterer voller Agonist mit ähnlichen Wirkungen wie Diazepam.

    Ethotoin: Ein Hydantoin-Antikonvulsivum mit strukturellen Ähnlichkeiten zu Imepitoin.

Einzigartigkeit

This compound ist aufgrund seiner partiellen Agonistenaktivität an der Benzodiazepin-Stelle einzigartig, was zu weniger Nebenwirkungen und geringerem Potenzial für Toleranz und Abhängigkeit im Vergleich zu vollen Agonisten führt. Seine Fähigkeit, spannungsgesteuerte Kalziumkanäle zu blockieren, unterscheidet es auch von anderen Antikonvulsiva .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHYCZKIFIHTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172160
Record name Imepitoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188116-07-6
Record name Imepitoin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imepitoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMEPITOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imepitoin
Reactant of Route 2
Imepitoin
Reactant of Route 3
Reactant of Route 3
Imepitoin
Reactant of Route 4
Reactant of Route 4
Imepitoin
Reactant of Route 5
Reactant of Route 5
Imepitoin
Reactant of Route 6
Reactant of Route 6
Imepitoin
Customer
Q & A

A: Imepitoin acts as a low-affinity partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. [, , ] This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, leading to reduced neuronal excitability. [, , ]

A: Unlike full agonists, this compound does not fully activate the GABAA receptor, resulting in a ceiling effect on its action. [, ] This contributes to its milder side effect profile, particularly regarding sedation, compared to traditional benzodiazepines. [, , ]

A: Research suggests that this compound can ameliorate the increase in cortisol levels in response to fear-inducing stimuli, indicating a potential modulating effect on the HPA axis. [, ]

A: The molecular formula of this compound is C13H14ClN3O2, and its molecular weight is 279.73 g/mol. [, ]

A: this compound exhibits polymorphism. Polymorph I, the commercially available form, and a newly discovered polymorph II, obtained by crystallization from xylene, have been characterized. [] Polymorph II is monotropic to polymorph I and remains metastable under ambient conditions. []

A: Yes, density functional theory (DFT) has been employed to optimize the crystal structure of this compound, providing insights into its molecular geometry and interactions within the crystal lattice. []

  • Low-affinity partial agonist: The specific arrangement of atoms in this compound allows it to bind to the benzodiazepine binding site of GABAA receptors but with lower affinity than traditional benzodiazepines, resulting in partial agonism. [, , ] This translates to a reduced risk of sedation and other side effects commonly associated with full benzodiazepine agonists. [, , ]

A: this compound is commercially available in tablet form for oral administration in dogs. [, ]

A: this compound demonstrates high enteral absorption (92%) following oral administration. []

A: this compound has a plasma protein binding of 55%. [] This relatively low protein binding suggests a larger fraction of the drug is available in its free, active form.

A: this compound is primarily excreted through feces. [] In vitro studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations, suggesting a lower likelihood of metabolism-based drug-drug interactions. []

A: Yes, dose linearity was observed following single-dose administration of 10–100 mg/kg in dogs. []

A: Numerous studies demonstrate the efficacy of this compound in controlling seizures in dogs with idiopathic epilepsy. [, , , , , , , , , ] In a blinded, multicenter study, this compound showed comparable efficacy to phenobarbital in reducing seizure frequency. []

A: Yes, this compound has shown promise in treating canine noise phobia [, , ] and storm anxiety. [, ] Studies suggest it effectively reduces anxiety and fear behaviors associated with noise events. [, , , , , ]

A: While this compound demonstrates efficacy in many dogs, some individuals may not respond adequately. [] Approximately 29% of dogs in one study discontinued this compound due to lack of efficacy. [] Research on specific resistance mechanisms is limited.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.